![molecular formula C15H12FN3S2 B2383926 N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-phenylamine CAS No. 866041-99-8](/img/structure/B2383926.png)
N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-phenylamine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of thiadiazole derivatives, which have been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Synthesis and Characterization
- In a study by Shlenev et al. (2017), new derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one, related to the chemical structure of interest, were synthesized, showcasing the compound's role in the creation of novel organic molecules. This research emphasizes the compound's utility in synthetic organic chemistry (Shlenev et al., 2017).
Antimicrobial and Antifungal Properties
- Wu Qi (2014) designed and synthesized novel 1,3,4-thiadiazol derivatives with potential antibacterial activities, highlighting the compound's role in developing new antimicrobial agents (Wu Qi, 2014).
- Sych et al. (2019) investigated derivatives of 1,3,4-thiadiazole for antimicrobial and antifungal action. The study demonstrated the compound's efficacy against various microbes, including Gram-positive and Gram-negative bacteria and the fungus Candida albicans (Sych et al., 2019).
Anticancer Applications
- Yushyn et al. (2022) explored the anticancer potential of 1,3,4-thiadiazole derivatives. This research points towards the compound's use in developing new anticancer drugs (Yushyn et al., 2022).
Antituberculosis Agents
- Karabanovich et al. (2016) discovered 1,3,4-thiadiazoles as a new class of antituberculosis agents, showing excellent in vitro activity against various strains of Mycobacterium tuberculosis (Karabanovich et al., 2016).
Glutaminase Inhibitors
- A study by Shukla et al. (2012) discussed the synthesis of 1,3,4-thiadiazole derivatives as glutaminase inhibitors, highlighting their potential in treating certain cancers (Shukla et al., 2012).
Fluorescence and Spectroscopy
- Budziak et al. (2019) conducted a study on 1,3,4-thiadiazole derivatives, focusing on their fluorescence effects, which may be useful in biological and medicinal applications (Budziak et al., 2019).
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3S2/c16-12-8-6-11(7-9-12)10-20-15-19-18-14(21-15)17-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTERGLZUNVXTTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)SCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-phenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2383844.png)
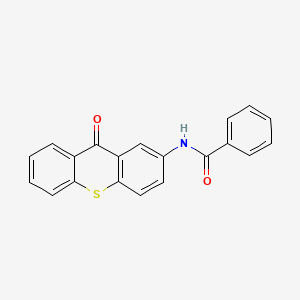
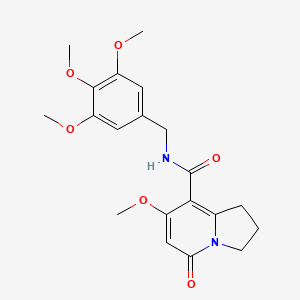
![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone](/img/structure/B2383849.png)
![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B2383851.png)
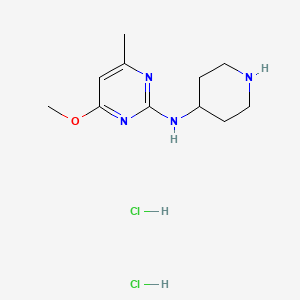
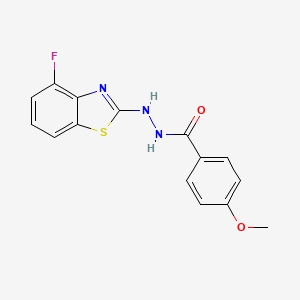
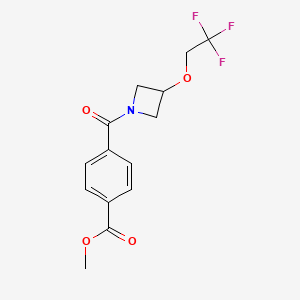
![N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2383856.png)
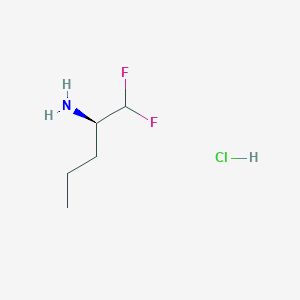
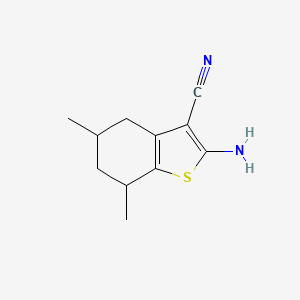
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2383863.png)
![(1R,5S)-8-(6-cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2383864.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide](/img/structure/B2383866.png)